N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a unique structure combining a benzodioxin moiety with a pyridazinyl-piperazine framework, making it a subject of study in medicinal chemistry.
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride.
Initial Reaction: These starting materials react in an aqueous alkaline medium to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Further Reactions: The intermediate product is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to yield the final compound.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazinyl moieties.
Scientific Research Applications
Medicinal Chemistry: It is being studied for its potential as a therapeutic agent for diseases such as Alzheimer’s.
Biological Studies: The compound’s ability to inhibit cholinesterase enzymes makes it a candidate for research in neurodegenerative diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar compounds include:
Prosympal: Known for its therapeutic properties in treating hypertension.
Dibozane: Used as an antihypertensive agent.
Piperoxan: An alpha-adrenergic antagonist used in research.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide stands out due to its unique combination of a benzodioxin moiety with a pyridazinyl-piperazine framework, which is not commonly found in the aforementioned compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(24-16-4-5-17-18(15-16)32-14-13-31-17)29-11-9-28(10-12-29)21-7-6-20(26-27-21)25-19-3-1-2-8-23-19/h1-8,15H,9-14H2,(H,24,30)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWCMUPFOQXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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